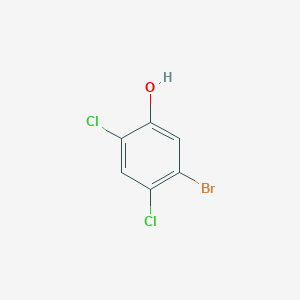

5-Bromo-2,4-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBXZCABIQUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599030 | |

| Record name | 5-Bromo-2,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183803-12-5 | |

| Record name | 5-Bromo-2,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol

This guide provides a comprehensive technical overview of 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5), a polyhalogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its defined substitution pattern and versatile reactivity make it a valuable intermediate for creating highly functionalized molecules.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a phenol ring substituted with one bromine and two chlorine atoms. This substitution pattern dictates its chemical behavior, influencing the electronic properties of the aromatic system and providing specific sites for further functionalization.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 183803-12-5 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [2][3] |

| Molecular Weight | 241.90 g/mol | [1][2] |

| InChI Code | 1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | [1] |

| InChIKey | LZEBXZCABIQUQF-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white solid/crystalline powder | [1] |

| Solubility | Limited solubility in water; good solubility in common organic solvents | |

| Storage Temperature | Room Temperature or 2-8°C for optimal stability | [1] |

| Purity | Typically ≥98% |[2][3] |

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the selective halogenation of a phenol precursor. The directing effects of the hydroxyl and existing halogen substituents are critical for achieving the desired regiospecificity.

Causality in Synthesis: Electrophilic Aromatic Substitution

The primary route to a compound like this compound is through electrophilic aromatic substitution. The starting material is 2,4-dichlorophenol. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. The two chlorine atoms are deactivating yet also ortho, para-directing. In 2,4-dichlorophenol, the positions ortho to the hydroxyl group are occupied by chlorine (position 2) or sterically hindered and electronically influenced (position 6). The position para to the hydroxyl is also occupied by a chlorine atom (position 4). This leaves position 5 as a primary target for electrophilic attack, driven by the directing power of the hydroxyl group and the existing halogens. Bromination, using an electrophilic bromine source, therefore proceeds with high regioselectivity to the C5 position.

Representative Synthetic Protocol: Electrophilic Bromination of 2,4-Dichlorophenol

Objective: To synthesize this compound via regioselective bromination of 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol (starting material)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Acetic Acid)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,4-dichlorophenol in a suitable anhydrous solvent under a nitrogen or argon atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize the formation of side products.

-

Reagent Addition: Slowly add 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide) portion-wise over 30-60 minutes with vigorous stirring. Using a slight excess of the brominating agent ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram: Synthesis of this compound

References

"5-Bromo-2,4-dichlorophenol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dichlorophenol

Abstract

This compound is a polyhalogenated aromatic compound with significant potential as a versatile intermediate and building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials science applications.[1] Its unique substitution pattern, featuring a hydroxyl group and three different halogen atoms, provides multiple sites for further functionalization, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound via electrophilic bromination of 2,4-dichlorophenol. Furthermore, it details the essential analytical techniques required for the unambiguous characterization and purity verification of the final product, ensuring its suitability for downstream applications. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Synthesis of this compound

Principle and Rationale

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dichlorophenol. The core of this reaction is the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the two chloro (-Cl) groups.

-

Activating and Directing Effects: The hydroxyl group is a powerful activating group and is ortho, para-directing. The chloro groups are deactivating yet are also ortho, para-directing. In an electrophilic substitution reaction, the potent activating effect of the -OH group is the dominant influence.

-

Position of Substitution: In the 2,4-dichlorophenol starting material, the positions ortho (C2, C6) and para (C4) to the hydroxyl group are considered. The C2 and C4 positions are already substituted. Therefore, electrophilic attack would be most expected at the C6 position. However, the target molecule is the 5-bromo isomer. The formation of this isomer can be rationalized by considering the cumulative electronic effects and sterics:

-

The C4-chloro group directs an incoming electrophile to its ortho position, which is C5.

-

The C2-chloro group directs to its para position, which is also C5.

-

Therefore, the C5 position is electronically influenced by both chloro substituents. While the C6 position is strongly activated by the hydroxyl group, the C5 position becomes a viable, competitive site for bromination.

-

-

Reaction Control: The choice of solvent and temperature is critical for controlling the reaction rate and minimizing the formation of undesired byproducts, such as the 6-bromo isomer or poly-brominated species like 5,6-dibromo-2,4-dichlorophenol. A non-polar aprotic solvent like dichloromethane is selected to solubilize the reactants without participating in the reaction. The reaction is initiated at a low temperature to moderate the reactivity of bromine and improve selectivity.

Proposed Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorophenol (C₆H₄Cl₂O)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains between 0-5°C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine. The mixture will turn colorless.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts like HBr), deionized water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization.[2] Dissolve the crude product in a minimum amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to yield this compound as a white to off-white solid.[3]

Safety Precautions

-

Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][5]

-

Reagents: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste according to local regulations.[6]

Characterization and Structural Elucidation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties

The synthesized compound should be a white to off-white crystalline solid at room temperature.[3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrCl₂O | [3] |

| Molecular Weight | 241.89 g/mol | [4] |

| Appearance | White to off-white solid | [3][6] |

| Melting Point | 47 - 51 °C | [6] |

| Solubility | Soluble in common organic solvents, limited aqueous solubility | [1] |

Spectroscopic Analysis

The relationship between different analytical techniques provides a self-validating system for confirming the molecular structure.

Caption: Interrelation of analytical techniques for structural validation.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

-

¹H NMR: The spectrum is expected to be simple, showing signals for the two aromatic protons and the single hydroxyl proton.

-

Aromatic Region: Two singlets are expected. The proton at C6 (ortho to -OH) will likely appear more downfield (~7.5 ppm) than the proton at C3 (ortho to two -Cl atoms) (~7.2 ppm).

-

Hydroxyl Proton: A broad singlet, typically in the range of 5-6 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environment of the aromatic ring. The carbon attached to the hydroxyl group (C1) will be the most downfield, while the other carbon chemical shifts will be influenced by the attached halogens.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature is the complex isotopic cluster of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. This will result in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations (e.g., M⁺, M⁺+2, M⁺+4, M⁺+6), providing definitive evidence for the presence of one bromine and two chlorine atoms.[7]

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: Absorptions for these bonds will appear in the fingerprint region (< 1000 cm⁻¹).

-

Conclusion

This guide outlines a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. The proposed synthesis, based on the electrophilic bromination of 2,4-dichlorophenol, is a standard and accessible method for laboratory-scale preparation. The subsequent purification via recrystallization is crucial for obtaining a high-purity product. The detailed characterization workflow, employing a combination of NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity of the final compound. Adherence to these protocols will ensure the production of high-quality this compound, suitable for advanced research and development applications.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 3. This compound | 183803-12-5 [sigmaaldrich.com]

- 4. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

A Researcher's Comprehensive Safety and Handling Guide for 5-Bromo-2,4-dichlorophenol

This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. The core philosophy is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound.

Section 1: Core Hazard Profile and Risk Assessment

This compound is a polyhalogenated aromatic compound valuable as an intermediate in the synthesis of highly functionalized molecules for pharmaceuticals and materials science.[1] Its structure, featuring a phenol ring with bromine and chlorine substituents, dictates its reactivity and its toxicological profile.[1] Understanding these hazards is the first step in a robust safety plan.

The compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. This classification is not merely a label but a directive for specific handling precautions.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

Source: Data compiled from multiple supplier safety data sheets.

Expert Insight: The primary risks—ingestion, skin irritation, and serious eye irritation—stem from the compound's chemical nature as a halogenated phenol. Phenolic compounds are known for their ability to denature proteins, leading to tissue damage. The presence of halogens can exacerbate these effects. The "Warning" signal word indicates a moderate hazard level, but complacency is the enemy of safety. All contact should be minimized through a combination of engineering controls and personal protective equipment.

The logical flow from the chemical's intrinsic properties to the necessary safety precautions is illustrated below. This diagram serves as a mental model for risk assessment.

Caption: Hazard-Precaution Relationship for this compound.

Section 2: Proactive Safety: Handling, Storage, and Disposal

Safe science is proactive, not reactive. The following protocols are designed to prevent exposure before it occurs.

Engineering Controls & Safe Handling

The primary routes of occupational exposure are inhalation of dust and direct skin or eye contact.[2] Therefore, engineering controls are the most critical safety measure.

Protocol: Safe Handling Workflow

-

Preparation: Before handling the compound, ensure a chemical fume hood is operational and the work area is clean.[3] Eyewash stations and safety showers must be readily accessible.[4][5]

-

Designated Use: All weighing and manipulation of the solid compound must occur within a certified chemical fume hood to prevent the generation of airborne dust.[6]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

-

Decontamination: Clean all work surfaces and equipment after use to prevent unintentional secondary exposure.[3]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[6][7] While some suppliers state room temperature storage is acceptable, others recommend 2-8°C.[1] Always follow the specific storage instructions provided by the manufacturer.

-

Incompatibilities: Keep away from strong oxidizing agents, which can lead to vigorous or exothermic reactions.[4][7]

-

Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[1][4]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Procedure: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[7]

-

Regulatory Compliance: All disposal practices must comply with local, regional, and national hazardous waste regulations.[4][7] Never dispose of this chemical down the drain.[8]

Section 3: Personal Protective Equipment (PPE) - The Researcher's Armor

PPE is the last line of defense and must be used correctly and consistently. The choice of PPE is directly informed by the hazards identified in Section 1.[9]

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale & Expert Insight |

|---|---|---|---|

| Eyes/Face | Safety goggles | EN 166 (EU) or ANSI Z87.1 (US) | Protects against dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[10][11] |

| Hands | Nitrile rubber gloves | EN 374 | Nitrile provides good chemical resistance.[3][10] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[12] |

| Body | Laboratory coat | N/A | A standard lab coat prevents incidental contact with skin.[3] Ensure it is fully buttoned. |

| Respiratory | NIOSH/MSHA approved respirator | Varies | Not required if handled exclusively within a fume hood. If engineering controls fail or for emergency/spill response, a respirator (e.g., N95 for dust) is necessary.[10][11] |

Section 4: Emergency Protocols - A Blueprint for Response

Even with meticulous planning, accidents can happen. A clear, practiced emergency plan is crucial.

Caption: General Emergency Response Workflow for Chemical Exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing.[13] Immediately wash skin with plenty of soap and water for at least 15 minutes.[15] If irritation develops or persists, get medical attention.[15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15] If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[14][15] Call a poison center or doctor if you feel unwell.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth thoroughly with water. Call a poison center or doctor immediately.[14]

Accidental Release Measures

-

Minor Spill:

-

Major Spill:

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact your institution's emergency response team.

-

Prevent entry of unauthorized personnel.

-

Fire-Fighting Measures

While the compound itself is not considered highly flammable, its container may burn, and it can decompose in a fire to release hazardous gases.[16]

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[16][17]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen bromide gas.[12][16]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][18]

Section 5: Physicochemical and Toxicological Data

A summary of the compound's properties is essential for both experimental design and safety assessment.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 183803-12-5 | Sigma-Aldrich |

| Molecular Formula | C₆H₃BrCl₂O | Sigma-Aldrich |

| Molecular Weight | 241.9 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid/crystalline powder | ChemShuttle[1], Sigma-Aldrich |

| Purity | ≥96% | Sigma-Aldrich |

| Solubility | Limited solubility in water; good solubility in common organic solvents | ChemShuttle[1] |

| Storage Temperature | Room Temperature or 2-8°C (check supplier) | Sigma-Aldrich, ChemShuttle[1] |

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[4][12] However, based on its GHS classification and data from structurally similar chlorophenols, the following is known:

-

Acute Effects: The primary acute effects are irritation to the skin and eyes and harm if swallowed, as detailed in Section 1. For the related compound 2,4-dichlorophenol (2,4-DCP), oral LD50 values in rats range from 580 to 4500 mg/kg, indicating low to moderate acute toxicity.[19]

-

Chronic Effects: There is limited data on the chronic effects of this specific compound. Long-term exposure should be minimized. Studies on 2,4-DCP did not show evidence of carcinogenicity in rats and mice.[20] Neurological effects like lethargy and tremors have been observed in animals exposed to 2,4-DCP.[20][21]

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cpachem.com [cpachem.com]

- 9. trihydro.com [trihydro.com]

- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cochise.edu [cochise.edu]

- 13. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 14. fishersci.com [fishersci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 2,4-DICHLOROPHENOL [training.itcilo.org]

- 18. cdp.dhs.gov [cdp.dhs.gov]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Unseen Potential of 5-Bromo-2,4-dichlorophenol: A Technical Guide for Researchers

For Immediate Release

[City, State] – January 4, 2026 – In the intricate world of chemical synthesis and drug discovery, the utility of a single molecule can be the key to unlocking novel solutions. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of 5-Bromo-2,4-dichlorophenol, a halogenated aromatic compound poised with significant, yet underexplored, potential. As a senior application scientist, this document aims to provide not just a list of possibilities, but a scientifically grounded exploration of its promising research applications, complete with actionable insights and detailed methodologies.

Introduction: The Structural Advantage of this compound

This compound is a polyhalogenated aromatic compound, appearing as a white to off-white solid with good solubility in organic solvents.[1] Its strategic arrangement of a bromine and two chlorine atoms on a phenol ring provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms and a hydroxyl group offers a versatile platform for a variety of chemical modifications, opening doors to the creation of highly functionalized molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183803-12-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₃BrCl₂O | --INVALID-LINK-- |

| Molecular Weight | 241.90 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage | Room Temperature | --INVALID-LINK-- |

Core Application: A Versatile Building Block in Bioactive Molecule Synthesis

The primary and most immediate application of this compound lies in its role as a precursor for the synthesis of novel bioactive compounds. The strategic placement of its functional groups allows for selective reactions, enabling the construction of complex molecular architectures.

Synthesis of Bioactive Ketimines

A promising avenue of research is the use of this compound in the synthesis of ketimine derivatives. Ketimines, or azomethines, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1] While the direct synthesis from this compound is not explicitly detailed in the available literature, a closely related synthesis of 2-hydroxy-5-bromo-n-(substituted-phenyl)-ketimines from a substituted 2-hydroxychalcone suggests a plausible synthetic pathway.[1]

The proposed pathway would likely involve the initial conversion of this compound to a corresponding chalcone, followed by condensation with various substituted aromatic amines.

Caption: Proposed synthetic pathway for bioactive ketimines.

Experimental Protocol: General Synthesis of Ketimines from Chalcones

This protocol is adapted from the synthesis of similar ketimine compounds and can be optimized for derivatives of this compound.

-

Chalcone Synthesis:

-

To a solution of the 2-hydroxyacetophenone derivative (1 mmol) in ethanol, add the appropriate substituted benzaldehyde (1 mmol).

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

-

Filter, wash with water, and recrystallize from a suitable solvent.

-

-

Ketimine Synthesis:

-

Dissolve the synthesized chalcone (1 mmol) in 10% ethanol.

-

Add the substituted aromatic amine (1 mmol) to the solution.

-

Reflux the mixture for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and collect the precipitated ketimine by filtration.

-

Wash with cold ethanol and dry under vacuum.

-

Potential Antimicrobial and Anticancer Applications

The resulting ketimine derivatives, bearing the 5-bromo-2,4-dichlorophenyl moiety, are strong candidates for antimicrobial and anticancer screening. The halogen atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration. Furthermore, the imine group and the phenolic hydroxyl group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Studies on similar brominated ketimines have shown promising antimicrobial activity.[2]

Table 2: Potential Biological Activities of this compound Derivatives

| Derivative Class | Potential Biological Activity | Rationale |

| Ketimines | Antibacterial, Antifungal | Presence of azomethine group and halogen atoms enhancing bioactivity.[1] |

| Chalcones | Anti-inflammatory, Anticancer | Known pharmacophore with diverse biological activities. |

| Biphenyls (via Suzuki Coupling) | Various therapeutic targets | A common scaffold in medicinal chemistry. |

Application in Materials Science: Crafting Functional Polymers

Beyond its biomedical potential, this compound serves as a valuable monomer for the synthesis of advanced polymers with specific optical and electronic properties. The presence of the reactive hydroxyl group and the bromo- and chloro-substituents allows for its incorporation into polymer backbones through various polymerization techniques.

Synthesis of Poly(arylene ether)s

One of the most direct applications in polymer chemistry is the synthesis of poly(arylene ether)s (PAEs). These high-performance thermoplastics are known for their excellent thermal stability, chemical resistance, and mechanical properties.[3] this compound can be used as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring, facilitating the displacement of a halogen by a phenoxide nucleophile.

Caption: General scheme for poly(arylene ether) synthesis.

Experimental Protocol: Synthesis of Poly(arylene ether)s

This is a general procedure that can be adapted for the use of this compound.

-

Monomer Preparation: Ensure both this compound and the chosen bisphenol comonomer are pure and dry.

-

Polymerization:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the bisphenol (1 mmol) and an equimolar amount of this compound in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).

-

Add an excess of a weak base, such as potassium carbonate, to deprotonate the phenolic hydroxyl groups.

-

Add an azeotroping agent like toluene and heat the mixture to remove water via azeotropic distillation.

-

After the removal of water, raise the temperature to initiate the polymerization and maintain it for several hours.

-

Monitor the increase in viscosity of the reaction mixture.

-

-

Polymer Isolation:

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

-

Tailoring Optical Properties

The incorporation of the halogenated phenyl ring from this compound into the polymer backbone can significantly influence the material's optical properties, such as its refractive index and absorption characteristics.[4][5] The high atomic number of bromine can increase the refractive index of the resulting polymer, making it a candidate for applications in optical devices.

Trustworthiness and Safety Considerations

The environmental fate of halogenated phenols is also a significant consideration. These compounds can be persistent in the environment and may have ecotoxicological effects.[11] Researchers should adhere to proper waste disposal protocols to minimize environmental impact.

Future Directions and Conclusion

This compound represents a versatile and valuable building block for both medicinal chemistry and materials science. Its unique substitution pattern offers a gateway to novel bioactive molecules and functional polymers. Future research should focus on:

-

Exploring the full scope of its reactivity: Investigating a wider range of chemical transformations to synthesize diverse libraries of compounds.

-

Comprehensive biological screening: Evaluating the synthesized derivatives against a broad panel of biological targets to identify new therapeutic leads.

-

In-depth material characterization: Synthesizing and thoroughly characterizing polymers derived from this compound to understand the structure-property relationships and identify potential applications.

-

Toxicological and environmental impact assessment: Conducting rigorous studies to fully understand the safety profile and environmental fate of this compound and its derivatives.

References

- 1. Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines – Gurukul International [gurukuljournal.com]

- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optical Properties of Polymers [intertek.com]

- 5. malayajournal.org [malayajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol as a Chemical Intermediate

Introduction: The Strategic Utility of a Polyhalogenated Phenol

In the landscape of synthetic organic chemistry, the strategic value of an intermediate is often defined by its functional handles and the specific reactivity they impart. 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) emerges as a noteworthy building block, particularly for researchers and professionals in pharmaceutical and materials science development. This polyhalogenated phenol is not merely a static scaffold; its distinct arrangement of two chlorine atoms and one bromine atom on a phenol ring creates a molecule with a nuanced electronic profile and multiple, differentially reactive sites. The hydroxyl group offers a classic point for nucleophilic attack or derivatization, while the halogens provide versatile handles for modern cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, delving into its properties, synthesis, reactivity, and critical applications as a precursor to highly functionalized and bioactive molecules.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of an intermediate are foundational to its application, dictating solubility, storage, and handling protocols. This compound typically presents as a white to off-white solid with limited solubility in water but good solubility in common organic solvents. For optimal stability, it should be stored in a tightly sealed container under cool, dry conditions, as the compound is sensitive to moisture.

| Property | Value | Source |

| CAS Number | 183803-12-5 | |

| Molecular Formula | C₆H₃BrCl₂O | |

| Molecular Weight | 241.9 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥96% | |

| Storage Temperature | Room Temperature or 2-8 °C | |

| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N |

-

¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, with chemical shifts and coupling constants dictated by the positions of the halogen and hydroxyl groups.

-

¹³C NMR: The spectrum would show six signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.

-

IR Spectroscopy: Key absorptions would include a broad O-H stretch (around 3200-3600 cm⁻¹) and characteristic C-Br and C-Cl stretching frequencies in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which is a powerful tool for confirming the compound's identity.[2]

Synthesis of this compound: A Strategic Halogenation

The synthesis of polyhalogenated phenols like this compound relies on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing substituents on the phenol ring. The hydroxyl group is a potent activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing.

A common and effective method for the synthesis of related bromodichlorophenols involves the direct bromination of the corresponding dichlorophenol precursor.[6] For this compound, the logical precursor is 2,4-dichlorophenol. The bromination is typically carried out using elemental bromine in the presence of a suitable solvent.

Illustrative Synthetic Workflow

References

- 1. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

- 3. 4-Bromo-2,5-dichlorophenol(1940-42-7) 1H NMR [m.chemicalbook.com]

- 4. bmse000691 2,4-dichlorophenol at BMRB [bmrb.io]

- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

"5-Bromo-2,4-dichlorophenol" environmental fate and degradation

An In-Depth Technical Guide to the Environmental Fate and Degradation of 5-Bromo-2,4-dichlorophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental journey of this compound, a halogenated aromatic compound. Synthesizing current research, this document details the abiotic and biotic degradation pathways, potential for bioaccumulation, ecotoxicological effects, and the analytical methodologies essential for its detection and study. This resource is intended for researchers, environmental scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's behavior in the environment.

Introduction and Physicochemical Profile

This compound is a synthetic halogenated phenol.[1] Its structure, featuring a hydroxyl group and three halogen substituents on a benzene ring, dictates its chemical reactivity, environmental persistence, and toxicity. Halogenated phenols are recognized as priority pollutants due to their widespread use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals, and their potential for environmental contamination.[2] The environmental presence of compounds like this compound is a significant concern due to their potential toxicity and persistence.[2][3]

Understanding the physicochemical properties of this compound is fundamental to predicting its environmental distribution and fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183803-12-5 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [1] |

| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N | [1] |

| Physical Form | White to off-white solid | [1] |

| Purity | ~96% | [1] |

| Storage Temperature | Room Temperature | [1] |

The lipophilicity, indicated by its structure, suggests a potential for bioaccumulation in fatty tissues of organisms, while its partial water solubility allows for transport in aquatic systems.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a compound through non-biological processes, primarily driven by chemical and physical factors. For this compound, the key abiotic pathways are hydrolysis, photolysis, and reductive dehalogenation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated phenols, the rate of hydrolysis is often pH-dependent. While direct hydrolysis data for this compound is scarce, studies on its phosphate ester derivatives show that hydrolysis occurs across a wide pH range, with the reactivity of different ionic species varying significantly. For instance, the hydrolysis of mono 6-bromo-2,4-dichlorophenyl phosphate is significantly influenced by pH, with the mononegative species being most reactive. In acidic conditions, the C-Br and C-Cl bonds are generally stable, but under strongly alkaline conditions and high temperatures, nucleophilic substitution of the halogens by hydroxyl groups can occur, leading to the formation of di- and tri-hydroxylated phenols.[4]

Photodegradation (Photolysis)

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Halogenated aromatic compounds are known to be susceptible to photolysis.[5] Studies on the closely related 2,4-dichlorophenol (2,4-DCP) show that it undergoes photodegradation under both UV and visible light irradiation.[3][6] The process often involves the homolytic cleavage of the carbon-halogen bond, generating highly reactive radical species.

The degradation can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[7] In a ZnO-assisted system, complete degradation of 2,4-DCP was achieved, with intermediates including benzoquinone, chlorohydroquinone, and phenol identified.[7] This suggests a stepwise dehalogenation and hydroxylation mechanism.

Experimental Protocol: Photocatalytic Degradation of Halogenated Phenols

This protocol outlines a general procedure for assessing the photocatalytic degradation of a compound like this compound, based on methodologies for 2,4-DCP.[6][7]

-

Preparation of Reaction Suspension:

-

Prepare a stock solution of this compound in ultrapure water.

-

In a quartz photoreactor, add a specific concentration of the photocatalyst (e.g., 1.5 g/L ZnO).[7]

-

Add the this compound stock solution to achieve the desired initial concentration (e.g., 50 mg/L).[7]

-

Adjust the pH of the suspension to the desired value using dilute acid or base.

-

-

Photoreaction:

-

Place the reactor in a light-controlled chamber equipped with a UV or visible light source.

-

Continuously stir the suspension to ensure homogeneity.

-

Maintain a constant temperature using a circulating water jacket.[7]

-

-

Sampling and Analysis:

-

Withdraw aliquots of the suspension at regular time intervals.

-

Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.

-

Analyze the filtrate for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

-

Control Experiments:

-

Run a control experiment in the dark (with catalyst) to assess adsorption.

-

Run a photolysis control (with light, no catalyst) to assess direct photodegradation.

-

References

- 1. This compound | 183803-12-5 [sigmaaldrich.com]

- 2. rivm.nl [rivm.nl]

- 3. aidic.it [aidic.it]

- 4. byjus.com [byjus.com]

- 5. DBNPA - Wikipedia [en.wikipedia.org]

- 6. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol Derivatives and Analogues: Synthesis, Applications, and Future Perspectives

This technical guide provides a comprehensive overview of 5-Bromo-2,4-dichlorophenol, a versatile halogenated phenolic compound, and explores the synthesis and potential applications of its derivatives and analogues. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. It delves into the rationale behind synthetic strategies, provides detailed experimental protocols, and discusses the promising biological activities of these compounds, grounding all claims in authoritative scientific literature.

I. The Core Moiety: this compound

This compound is a polyhalogenated aromatic compound that serves as a valuable starting material for the synthesis of more complex molecules.[1] Its chemical structure, featuring a hydroxyl group and three halogen substituents (one bromine and two chlorine atoms) on a benzene ring, imparts unique reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 183803-12-5 | [2] |

| Molecular Formula | C₆H₃BrCl₂O | [2] |

| Molecular Weight | 241.9 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Limited solubility in water, good solubility in common organic solvents. | [1] |

| Storage | Room temperature, in a tightly sealed container under anhydrous conditions. | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by its characteristic spectroscopic data. While specific spectra are proprietary to suppliers, the expected signals can be inferred from its structure. The InChI and InChIKey provide standardized representations of the molecule's structure.[2]

Handling and Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, is essential when handling this compound.[1] It is also sensitive to moisture and may hydrolyze in aqueous environments.[1] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2]

II. Synthetic Strategies for Crafting Derivatives

The reactivity of this compound is primarily centered around its hydroxyl group and the halogenated aromatic ring. These reactive sites provide avenues for a variety of chemical transformations to generate a diverse library of derivatives. The choice of synthetic route is dictated by the desired final structure and the need to control regioselectivity.

A. O-Alkylation and O-Arylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3] This method is particularly suitable for converting the phenolic hydroxyl group of this compound into a wide range of ether derivatives.

Causality in Experimental Choices: The selection of a strong base, such as sodium hydride (NaH), is critical to deprotonate the weakly acidic phenolic proton to form the more nucleophilic phenoxide.[3] The reaction is best performed with primary alkyl halides to minimize the competing E2 elimination reaction that can occur with more sterically hindered halides.[3][4]

Experimental Protocol: Synthesis of a Model Ether Derivative (5-Bromo-2,4-dichloro-1-(methoxymethyl)benzene)

Diagrammatic Workflow:

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium phenoxide.

-

Alkylation: Add chloromethyl methyl ether (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ether.

B. Esterification Reactions

The synthesis of ester derivatives from this compound can be achieved through several methods, most notably Fischer-Speier esterification with a carboxylic acid under acidic conditions, or through acylation with an acyl chloride or anhydride in the presence of a base. The Steglich esterification offers a mild alternative for sensitive substrates, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

Mechanistic Insights: In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by the phenolic hydroxyl group. In contrast, the Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[5]

Experimental Protocol: Synthesis of a Model Ester Derivative (5-Bromo-2,4-dichlorophenyl acetate)

Diagrammatic Workflow:

Caption: Workflow for Acylation-based Esterification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM).

-

Base Addition: Add pyridine (1.5 eq.) to the solution and cool to 0 °C.

-

Acylation: Slowly add acetyl chloride (1.2 eq.) to the stirred solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase. The crude product can be purified by recrystallization or column chromatography to yield the pure ester.

C. Carbon-Carbon Bond Formation: Expanding the Core

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and vinyl-substituted derivatives.[4][6][7]

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[8] In the context of this compound derivatives, the aryl bromide can be selectively coupled with a variety of aryl or vinyl boronic acids or esters.

Causality in Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.[9][10] The base plays a critical role in the transmetalation step.[8]

Experimental Protocol: Synthesis of a Model Biaryl Analogue

Diagrammatic Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, combine the 5-Bromo-2,4-dichlorophenoxy derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Progression: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the residue by column chromatography to obtain the biaryl product.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4][6][7] This reaction is particularly useful for introducing vinyl groups onto the aromatic ring of this compound derivatives.

Mechanistic Insights: The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[11]

Experimental Protocol: Synthesis of a Model Stilbene Analogue

Diagrammatic Workflow:

Caption: Workflow for Heck-Mizoroki Reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a sealed tube, add the 5-Bromo-2,4-dichlorophenoxy derivative (1.0 eq.), styrene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq.).

-

Solvent and Base: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) and a base, for instance, triethylamine (Et₃N, 2.0 eq.).

-

Reaction Progression: Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product via column chromatography to isolate the stilbene derivative.

III. Promising Analogues and Their Rationale

The structural framework of this compound can be systematically modified to generate analogues with potentially enhanced biological activity. Key modifications include altering the halogen substitution pattern, introducing different functional groups at the phenolic oxygen, and derivatizing the aromatic ring through cross-coupling reactions. The rationale behind these modifications is to modulate the electronic properties, lipophilicity, and steric profile of the molecule to optimize its interaction with biological targets.

IV. Applications in Drug Discovery and Development

Halogenated phenols and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[6][12] The derivatives of this compound are therefore of significant interest in drug discovery programs.

A. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of bromophenol derivatives.[12][13] These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[13]

Mechanism of Action and Signaling Pathways: The anticancer effects of some bromophenol derivatives are mediated through the induction of apoptosis. This can involve the activation of caspases and an increase in cellular ROS levels, which can lead to DNA damage and cell death.[13]

Structure-Activity Relationship (SAR) Studies: SAR studies on related compounds have shown that the nature and position of substituents on the phenolic ring significantly influence their cytotoxic potency. For instance, the presence of multiple hydroxyl and bromo groups can enhance anticancer activity.[12]

B. Enzyme Inhibition

Derivatives of this compound are also being investigated as inhibitors of various enzymes.[1] For example, bromophenol derivatives have shown inhibitory effects against enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease, respectively.[14]

Targeting Key Enzymes: The design of specific derivatives can be tailored to target the active site of a particular enzyme. The halogen atoms can form halogen bonds with the protein, contributing to the binding affinity and selectivity of the inhibitor.

V. Experimental Data Summary

The following table summarizes the types of derivatives that can be synthesized from this compound and their potential biological activities based on studies of analogous compounds.

| Derivative Class | Synthetic Method | Potential Biological Activity | Key References |

| Ethers | Williamson Ether Synthesis | Anticancer, Antimicrobial | [3][12] |

| Esters | Fischer/Steglich Esterification | Anticancer, Enzyme Inhibition | [5][13] |

| Biaryls | Suzuki-Miyaura Coupling | Anticancer, Enzyme Inhibition | [9][10][13] |

| Stilbenes | Heck-Mizoroki Reaction | Anticancer, Antioxidant | [4][6][11] |

VI. Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in organic synthesis, providing a gateway to a diverse range of derivatives and analogues with significant potential in drug discovery. The synthetic strategies outlined in this guide, including etherification, esterification, and palladium-catalyzed cross-coupling reactions, offer robust and adaptable methods for generating novel chemical entities.

Future research in this area should focus on the synthesis and biological evaluation of a broader library of this compound derivatives. In-depth mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways responsible for their observed biological activities. Furthermore, the development of more efficient and sustainable synthetic methodologies will be crucial for the practical application of these compounds. The continued exploration of this chemical scaffold holds great promise for the discovery of new therapeutic agents to address unmet medical needs.

VII. References

-

This compound | 183803-12-5 - Sigma-Aldrich. --INVALID-LINK--

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. --INVALID-LINK--

-

Heck Reaction - Organic Chemistry Portal. --INVALID-LINK--

-

Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed. --INVALID-LINK--

-

Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines - ResearchGate. --INVALID-LINK--

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. --INVALID-LINK--

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. --INVALID-LINK--

-

New Synthetic Access to Ethers - Thieme Chemistry. --INVALID-LINK--

-

Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate. --INVALID-LINK--

-

Williamson Ether Synthesis - Edubirdie. --INVALID-LINK--

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. --INVALID-LINK--

-

18.2: Preparing Ethers - Chemistry LibreTexts. --INVALID-LINK--

-

13.3 Synthesis and Reactions of Ethers - YouTube. --INVALID-LINK--

-

Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. --INVALID-LINK--

-

Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. --INVALID-LINK--

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. --INVALID-LINK--

-

esterification of carboxylic acids with - Organic Syntheses Procedure. --INVALID-LINK--

-

Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents. --INVALID-LINK--

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. --INVALID-LINK--

-

Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. --INVALID-LINK--

-

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 - MDPI. --INVALID-LINK--

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. --INVALID-LINK--

-

This compound | 183803-12-5 - Sigma-Aldrich. --INVALID-LINK--

-

(PDF) Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - ResearchGate. --INVALID-LINK--

-

One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents. --INVALID-LINK--

-

This compound;CAS No. - ChemShuttle. --INVALID-LINK--

-

p-BROMOPHENOL - Organic Syntheses Procedure. --INVALID-LINK--

-

Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues - ResearchGate. --INVALID-LINK--

-

Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. --INVALID-LINK--

-

Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - NIH. --INVALID-LINK--

-

Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC - NIH. --INVALID-LINK--

-

Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development - OMICS International. --INVALID-LINK--

-

Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF - ResearchGate. --INVALID-LINK--

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 5-Bromo-2,4-dichlorophenol in Pharmaceutical Intermediate Synthesis

Introduction

Phenolic scaffolds are foundational motifs in medicinal chemistry, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] The strategic functionalization of the phenol ring with halogens—such as bromine and chlorine—provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity. The presence of halogens can significantly enhance biological activity.[4] 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) is a polyhalogenated phenol that serves as a versatile and high-value intermediate in the synthesis of complex pharmaceutical compounds.[5]

The specific arrangement of a bromine atom and two chlorine atoms on the phenol ring creates a unique electronic and steric environment. This configuration offers multiple, distinct reaction sites that can be addressed with high selectivity, making it an ideal building block for constructing diverse molecular architectures. This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and field-proven protocols for its use in key synthetic transformations relevant to drug discovery and development.

Compound Profile: this compound

A thorough understanding of the starting material is paramount for reproducible and successful synthesis. This section outlines the key physicochemical properties and safety information for this compound.

Chemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 183803-12-5 | [5] |

| Molecular Formula | C₆H₃BrCl₂O | [5] |

| Molecular Weight | 241.90 g/mol | [5] |

| Appearance | White to off-white solid / crystalline powder | |

| Purity | Typically ≥96-98% | [5] |

| Storage Temperature | Room Temperature | |

| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N |

Safety and Handling

Proper handling is essential when working with halogenated aromatic compounds. The following information is derived from the Globally Harmonized System (GHS) classifications.

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

Source: Based on data from Sigma-Aldrich

Strategic Role in Synthesis: A Molecule of Multiple Possibilities

The synthetic utility of this compound stems from its three distinct reactive centers, which can be manipulated selectively. The choice of reagents and reaction conditions dictates which part of the molecule participates in the transformation.

-

The Phenolic Hydroxyl (-OH) Group: This is the most acidic proton and a potent nucleophile upon deprotonation. It is the primary site for forming ethers and esters, which are common linkages in drug molecules.

-

The Bromo (-Br) Substituent: The carbon-bromine bond is the most susceptible to oxidative addition by transition metal catalysts (e.g., Palladium). This makes it the ideal "handle" for modern cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

-

The Dichlorinated Aromatic Ring: The chlorine atoms and the hydroxyl group strongly influence the electron density of the ring. While the chlorine atoms are less reactive than bromine in cross-coupling, the remaining unsubstituted carbon atom is activated for potential electrophilic aromatic substitution, albeit under specific conditions.

dot graph "Reactive_Sites" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Molecule structure

mol [label=<

// Reactive Site Labels OH_label [label="Phenolic -OH\n(Etherification, Esterification)", pos="0.5,1.5!", color="#34A853"]; Br_label [label="Bromo Group (-Br)\n(Palladium Cross-Coupling)", pos="2.2,-0.5!", color="#EA4335"]; Ring_label [label="Aromatic Ring\n(Electrophilic Substitution)", pos="-1.5,0!", color="#4285F4"];

// Edges to point to reactive sites OH_label -> mol [pos="0.7,0.8!"]; Br_label -> mol [pos="1.5,-0.2!"]; Ring_label -> mol [pos="-0.8,0.2!"]; } केंद Caption: Reactive sites on this compound.

Key Synthetic Applications & Protocols

The following protocols are designed to be robust and illustrative of the primary transformations involving this compound. They serve as a foundational guide for researchers.

Application 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming an ether linkage, a common motif in pharmaceuticals.[6][7] This reaction proceeds via an Sɴ2 mechanism where the phenoxide, formed by deprotonating the phenol, acts as a nucleophile to displace a halide on a primary alkyl halide.[8][9]

Principle: The acidic phenolic proton is removed by a moderately strong base (e.g., K₂CO₃) to form the potassium 5-bromo-2,4-dichlorophenoxide in situ. This potent nucleophile then attacks an alkylating agent, such as ethyl iodide, to form the corresponding ether. Acetone is a common solvent as it is polar aprotic and effectively dissolves the reactants.

Protocol: Synthesis of 1-Bromo-5-ethoxy-2,4-dichlorobenzene

| Reagents & Materials |

| This compound (1.0 eq) |

| Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) |

| Ethyl Iodide (EtI) (1.2 eq) |

| Acetone, anhydrous |

| Diethyl ether |

| Saturated aq. NaCl (brine) |

| Magnesium Sulfate (MgSO₄), anhydrous |

| Round-bottom flask, Reflux condenser, Magnetic stirrer |

| TLC plates (Silica gel 60 F₂₅₄) |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.42 g, 10 mmol).

-

Solvent and Base Addition: Add anhydrous acetone (50 mL) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Alkylation: Add ethyl iodide (0.96 mL, 12 mmol) to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-6 hours.

-

Causality Note: Refluxing provides the necessary activation energy for the Sɴ2 reaction without being harsh enough to cause significant side reactions. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong that it promotes elimination reactions with the alkyl halide.[9]

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in diethyl ether (50 mL). e. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, and then with brine (25 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel if necessary. b. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The disappearance of the broad phenolic -OH peak in the ¹H NMR spectrum is a key indicator of a successful reaction.

Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions in modern pharmaceutical synthesis for creating biaryl structures.[10][11][12] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[11] The C-Br bond of this compound is significantly more reactive in this context than the C-Cl bonds, allowing for selective functionalization.

Principle: A Pd(0) catalyst, often generated in situ, undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (which is activated by a base).[13] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, completing the catalytic cycle.[12]

Protocol: Synthesis of 5-Phenyl-2,4-dichlorophenol

| Reagents & Materials |

| This compound (1.0 eq) |

| Phenylboronic acid (1.2 eq) |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) |

| Sodium Carbonate (Na₂CO₃), 2M aqueous solution |

| 1,4-Dioxane or Dimethoxyethane (DME) |

| Ethyl acetate |

| Saturated aq. NaCl (brine) |

| Sodium Sulfate (Na₂SO₄), anhydrous |

| Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert atmosphere setup (N₂ or Ar) |

Step-by-Step Procedure:

-

Inert Atmosphere: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere of nitrogen or argon.

-

Causality Note: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

-

-

Reagent Addition: To the flask, add this compound (2.42 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and the palladium catalyst Pd(PPh₃)₄ (347 mg, 0.3 mmol).

-